N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
Properties
CAS No. |
688055-72-3 |
|---|---|
Molecular Formula |
C24H18ClN3O4S |
Molecular Weight |
479.94 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C24H18ClN3O4S/c25-17-3-1-2-15(8-17)11-26-22(29)16-6-4-14(5-7-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33) |
InChI Key |
VRZAYFYZNSBTQO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities against a range of pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Study : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Mechanistic Insights
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Antioxidant Activity : It exhibits antioxidant properties that protect cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Derivatives
Compound 11b (N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine)
- Structural Similarities : Shares a quinazoline core but replaces the [1,3]dioxolo ring with a triazolo group. The methylsulfanyl and benzylidene hydrazine substituents introduce distinct electronic effects.
- The molecular weight (348 g/mol) is significantly lower than the target compound (estimated >500 g/mol), suggesting differences in pharmacokinetics .
CAS 896705-12-7 (Piperazine-Linked Analog)
- Structural Similarities : Contains the same 8-oxo-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-7-ylmethyl group but replaces the 3-chlorophenylmethyl with a 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl chain.
- Key Differences : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility and receptor interactions. The extended alkyl chain increases molecular weight (592.1 g/mol) and could influence bioavailability .
Benzamide Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Structural Similarities : Shares the benzamide scaffold but substitutes the quinazoline-dioxolo group with a thiazolidinedione ring.
Sulfamethoxazole-Derived Thiadiazin-Benzamide
- Structural Similarities : Incorporates a sulfonamide group and a thiadiazine ring linked to benzamide.
- Key Differences : The sulfonamide and thiadiazine groups are associated with antibacterial activity (e.g., sulfonamide antibiotics), whereas the target compound’s quinazoline-dioxolo system may target eukaryotic enzymes .
Heterocyclic Sulfur-Containing Compounds
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
- Structural Similarities : Features a chlorophenyl group and sulfur-related reactivity (dehydrosulfurization during synthesis).
- The trichloromethyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s sulfanylidene group .
Data Table: Structural and Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Quinazoline core formation : Cyclization of substituted anilines with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Functional group coupling : The benzamide moiety is introduced via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Key variables include solvent choice (DMF for solubility vs. DCM for mild conditions), reaction time, and catalyst selection (e.g., Pd catalysts for cross-coupling steps).
Q. How can researchers confirm the structural integrity of the synthesized compound?
Structural validation requires:
- NMR spectroscopy : - and -NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 494.0 (calculated for ) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination using fluorogenic substrates) .
- Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data across similar quinazoline derivatives?
Conflicting data may arise from:
- Structural variations : Minor substituent changes (e.g., 3-chlorophenyl vs. 4-chlorophenyl) alter steric/electronic profiles, impacting target binding .
- Assay conditions : Differences in buffer pH, ion concentration, or cell line selection (e.g., HEK293 vs. HeLa) can skew results .
Methodology : - Perform head-to-head comparisons under standardized conditions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the dioxolo group) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Functional group substitution : Replace the chlorophenyl group with methoxy or nitro variants to assess electronic effects on activity .
- Scaffold hopping : Modify the quinazoline core to pyrido[2,3-d]pyrimidine to evaluate rigidity and π-stacking potential .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify essential features (e.g., sulfanylidene group for hydrogen bond acceptance) .
Q. How can researchers address poor solubility in pharmacological assays?
Q. What advanced analytical techniques are required to study its metabolic stability?
- LC-MS/MS : Quantify metabolites in microsomal incubations (human liver microsomes, NADPH cofactor) .
- Stable isotope labeling : - or -labeled analogs to track metabolic pathways .
- CYP450 inhibition assays : Identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) using fluorometric kits .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for its redox-sensitive thione group?
- Redox buffer systems : Include glutathione (1–10 mM) in assay buffers to mimic intracellular conditions .
- Time-resolved assays : Monitor activity over 24–72 hours to capture delayed effects from thione-thiol tautomerism .
- Control experiments : Use antioxidants (e.g., ascorbic acid) to isolate redox-mediated vs. target-specific effects .
Q. What statistical approaches are recommended for analyzing heterogeneous bioactivity data?
- Multivariate analysis : Principal component analysis (PCA) to cluster activity patterns across cell lines .
- Dose-response modeling : Fit data to Hill or log-logistic models (e.g., drc package in R) for robust IC/EC estimation .
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters .
Q. How can researchers validate computational predictions of its mechanism of action?
- Mutagenesis studies : Introduce point mutations in predicted binding residues (e.g., Ala scanning in kinase domains) .
- Crystallography : Co-crystallize the compound with its target (e.g., X-ray diffraction at 1.5–2.0 Å resolution) .
- Thermal shift assays : Monitor target protein melting temperature () shifts upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
